molecular formula C26H31Cl2N5O3 B1682230 Terconazole CAS No. 67915-31-5

Terconazole

Cat. No. B1682230
CAS RN: 67915-31-5
M. Wt: 532.5 g/mol
InChI Key: BLSQLHNBWJLIBQ-ZEQKJWHPSA-N
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Description

Terconazole is an antifungal drug primarily used in the treatment of vulvovaginal candidiasis . It is classified as a triazole ketal derivative . Terconazole was initially approved by the FDA in 1987 . This drug is available in cream and suppository forms and both have demonstrated high levels of safety, efficacy, and tolerability in clinical trials .


Synthesis Analysis

Terconazole-loaded bilosomes for topical delivery of the drug were prepared using the ethanol injection method . The process involved altering the type of bile salt and edge activator, bile salt amount, and time of sonication .


Molecular Structure Analysis

Terconazole has a molecular formula of C26H31Cl2N5O3 and an average molecular weight of 532.47 . It has two stereocenters, resulting in four possible stereoisomers .


Chemical Reactions Analysis

A stability-indicating ultra-high-performance liquid chromatography method has been developed for the quantitative determination of the terconazole drug substance in the presence of process impurities and degradation products . Terconazole was found to degrade under acidic and oxidative conditions, while it was stable under basic, neutral, photolytic, and thermal conditions .


Physical And Chemical Properties Analysis

Terconazole has a melting point of 126.3 °C (259.34 °F) . The molecular weight of terconazole is 532.462 g/mol . Terconazole is synthesized using two chemical compounds: cis-[2(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methyl benzoate and the sodium salt of triazole, created by mixing triazole with sodium hydride .

Scientific Research Applications

Analytical Method Development for Terconazole

  • Stability-Indicating Analytical Method : A study by Chavan et al. (2018) developed an ultra high performance liquid chromatography method for quantitative determination of terconazole. This method is crucial for identifying the stability of terconazole under various conditions, including acidic and oxidative environments. It's a significant advancement for analyzing terconazole in pharmaceutical formulations and ensuring its stability and efficacy (Chavan et al., 2018).

Enhanced Drug Delivery Systems

  • Lecithin-Integrated Liquid Crystalline Nanogels : Elnaggar et al. (2016) investigated lecithin-integrated liquid crystalline nano-organogels to improve the physicochemical characteristics of terconazole, aiming to facilitate its application in treating skin candidiasis. This study highlights the potential of advanced drug delivery systems in enhancing the effectiveness of terconazole for topical applications (Elnaggar et al., 2016).
  • Cyclodextrin Stabilized Freeze-Dried Silica/Chitosan Nanoparticles : Research by Zaghloul et al. (2022) explored silica/chitosan nanoparticles for ocular delivery of terconazole. These nanoparticles, designed for improved bioavailability and safety, represent a significant step in developing terconazole formulations for ocular applications (Zaghloul et al., 2022).
  • Cationic Polymeric Nanoparticles : A study by Mohsen (2021) focused on developing cationic polymeric nanoparticles to enhance the ocular delivery and antimycotic activity of terconazole. This novel formulation could potentially increase the effectiveness of terconazole in treating ocular fungal infections (Mohsen, 2021).

Proniosomal Gel Formulation for Topical Delivery

  • Antimycotic Activity of Proniosomal Gel : Bahy and Helal (2022) evaluated the antimycotic activity of terconazole proniosomal gel. This research underscored the potential of proniosomal gel as a topical delivery system for terconazole, enhancing its sustained effect and efficacy against fungal infections (Bahy & Helal, 2022).

Safety And Hazards

Terconazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Terconazole has been shown to enhance the cytotoxicity of antimitotic drugs in P-glycoprotein (P-gp)-overexpressing-resistant cancer cells . This suggests that terconazole could potentially be used in the treatment of P-gp-overexpressing-resistant cancer . Another study demonstrated that a terconazole vaginal suppository (80 mg daily for 6 days) was as effective as two doses of oral fluconazole (150 mg) in the treatment of patients with severe vulvovaginal candidiasis . This suggests that terconazole could be a choice for therapy of this disorder .

properties

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQLHNBWJLIBQ-OZXSUGGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045498
Record name Terconazole
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Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terconazole
Source Human Metabolome Database (HMDB)
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Solubility

1.16e-02 g/L
Record name Terconazole
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Mechanism of Action

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth.
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Product Name

Terconazole

CAS RN

67915-31-5
Record name Terconazole
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Record name Terconazole
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Melting Point

126.3 °C
Record name Terconazole
Source DrugBank
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Record name Terconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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